Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide
Overview
Description
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide, also known as 3-(1,3-Dioxolan-2-yl)propylphosphonium bromide, is a chemical compound with the linear formula C24H26BrO2P . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . It is also applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and for microwave-assisted synthesis .Molecular Structure Analysis
The molecular formula of this compound is C24H26BrO2P . The molecular weight is 457.351 .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of ketolides methyloxoerythromycins with antibacterial activity, which are highly potent against macrolide-resistant and susceptible respiratory pathogens .Scientific Research Applications
Crystal Structure Analysis
- Wu et al. (2006) studied the crystal structure of a phosphonium salt similar to [3-(1,3-dioxolan-2-yl)propyl]triphenylphosphonium bromide. Their findings highlighted the bond lengths and arrangement within the crystal, contributing to the understanding of its structural properties (Wu, Li, & Yu, 2006).
Chemical Synthesis and Catalysis
- Karami, Momeni, and Albadi (2019) described the use of a related phosphonium bromide as a catalyst for synthesizing barbituric acids and pyrano[2,3-d]pyrimidine derivatives. This application demonstrates the role of phosphonium salts in facilitating chemical reactions (Karami, Momeni, & Albadi, 2019).
Reaction with Nitrogen Nucleophiles
- Khachatrian et al. (2002) explored the reactions of a phosphonium salt with secondary amines, revealing its potential in organic synthesis and the formation of complex organic compounds (Khachatrian et al., 2002).
Antitumor Applications
- Mangeney et al. (1979) investigated derivatives of vinblastine-type alkaloids, which include compounds structurally related to the phosphonium salt . These compounds have potential antitumor applications (Mangeney et al., 1979).
Structural Transformations
- Mishra, Tiwary, and Symons (1996) studied the structural changes of triphenyl phosphonium bromide under certain conditions, providing insights into its chemical behavior and stability (Mishra, Tiwary, & Symons, 1996).
Applications in Organic Synthesis
- Bariamis et al. (2009) synthesized a compound via a Wittig reaction involving a phosphonium salt. This study demonstrates the utility of such salts in the synthesis of complex organic molecules (Bariamis et al., 2009).
Future Directions
Mechanism of Action
Mode of Action
It has been used as a reactant in the synthesis of various compounds . It is also known to be used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
Given its use in the synthesis of various compounds, it is likely that it plays a role in several biochemical reactions .
Pharmacokinetics
It is known to be soluble in water at 20°c , which could potentially impact its bioavailability.
Result of Action
Its use in the preparation of a ratiometric fluorescent probe suggests that it may have potential applications in biochemical research .
Action Environment
It is known to be hygroscopic , suggesting that humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
DTXSID70824492 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of DTXSID70824492 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of DTXSID70824492.
Molecular Mechanism
At the molecular level, DTXSID70824492 exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DTXSID70824492 can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DTXSID70824492 can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DTXSID70824492 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
DTXSID70824492 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of DTXSID70824492 and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)propyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYGOIRITCFFGT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824492 | |
Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76235-79-5 | |
Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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